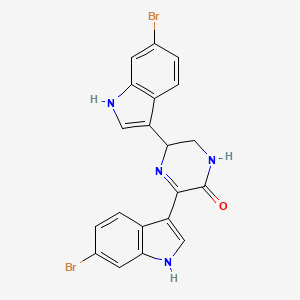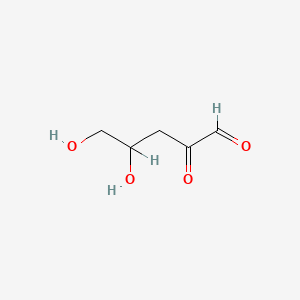
4-Methoxy-beta-nitrostyrene
Overview
Description
4-Methoxy-beta-nitrostyrene (4-MBS) is an organic compound of the nitrostyrene class, which is a type of aromatic nitroalkene. It is a white solid that is soluble in organic solvents. 4-MBS is used in the synthesis of various pharmaceutical compounds, as well as in the synthesis of various laboratory reagents. It has been studied for its potential applications in drug delivery, as a chemical catalyst, and as a precursor for the synthesis of other compounds.
Scientific Research Applications
Precursors for Amphetamine-like Drugs
4-Methoxy-beta-nitrostyrene derivatives are important intermediates in the synthesis of illicit amphetamine-like drugs. Their conformational behavior is significantly influenced by pi-electron delocalization (Milhazes et al., 2004).
Antibacterial Agents
Beta-nitrostyrene derivatives, including this compound, have been studied for their antibacterial activity. These compounds displayed lower activity compared to their beta-methyl-beta-nitrostyrene analogues, particularly against Gram-positive bacteria (Milhazes et al., 2006).
Antineoplastic and Antimicrobial Activities
A series of beta-E-nitrostyrenes, including this compound, were synthesized to evaluate their potential antineoplastic, antitubulin, and antimicrobial activities. These compounds showed significant inhibition of human cancer cell lines and antimicrobial activity (Pettit et al., 2009).
Solid-State Chemistry
The solid-state photodimerisation of beta-nitrostyrenes, including this compound, leads to unique cyclobutanes. These reactions are influenced by crystal structure and molecular interactions (Pedireddi et al., 1992).
Clinical Chemistry Applications
this compound has been used in the synthesis of substrates for the assay of arylesterase activity in serum, demonstrating its utility in biochemical analyses (Yuen et al., 1981).
Fluorescent Properties for Cell Imaging
4-Methoxystyrene substituted naphthalimide derivatives, related to this compound, have been studied for their unique fluorescent properties and potential applications in cell imaging (Lin et al., 2011).
Cardiovascular Effects
Trans-4-Methoxy-β-Nitrostyrene has been investigated for its vasorelaxant effects in spontaneously hypertensive rats, showing potential for cardiovascular applications (Alves-Santos et al., 2019).
Chromosomal Effects
this compound and its analogues have been studied for their potential to induce chromosomal aberrations and sister chromatid exchanges in human lymphocytes (Norppa, 1981).
Anionic Polymerization
this compound has been involved in studies on anionic polymerization, highlighting its relevance in the field of polymer science (Carter et al., 1978).
Anti-Platelet and Cytotoxic Activities
Studies on β-nitrostyrene derivatives, including 4-Methoxy variants, have shown potent anti-platelet activities and cytotoxic effects against cancer cell lines (Hsieh et al., 2010).
Mechanism of Action
Target of Action
4-Methoxy-beta-nitrostyrene (T4MN) primarily targets the cardiovascular system, particularly the small resistance arteries in spontaneously hypertensive rats (SHRs) . It has been found to evoke higher vasorelaxant effects compared to its parent drug, the β-nitrostyrene .
Mode of Action
T4MN interacts with its targets by inducing a vago-vagal hypotensive and bradycardic reflex . The insertion of a methoxy group into the aromatic ring of its parent drug, β-nitrostyrene, stabilizes the compound, which in turn increases its cardiovascular effects .
Biochemical Pathways
It is known that t4mn induces a vago-vagal reflex, which suggests that it may affect the neural pathways involved in cardiovascular regulation .
Pharmacokinetics
It is known that t4mn is more potent than its parent drug, β-nitrostyrene, in inducing a vago-vagal reflex . This suggests that the methoxy group may enhance the bioavailability of the compound.
Result of Action
The administration of T4MN results in dose-dependent bradycardia and hypotension . These effects are biphasic, with the magnitude of the responses being significantly higher for T4MN compared to β-nitrostyrene . The hypotensive response to T4MN seems to partially result from a direct vasodilatory action .
Action Environment
It is known that the cardiovascular effects of t4mn are more potent in shrs compared to normotensive rats , suggesting that the physiological environment may influence the compound’s action.
Biochemical Analysis
Biochemical Properties
4-Methoxy-beta-nitrostyrene plays a significant role in biochemical reactions, particularly as a Michael acceptor in the synthesis of proline-based chiral ionic liquid catalysts . It interacts with various enzymes, proteins, and other biomolecules. For instance, it forms co-crystal phases with the d-form of robust syndiotactic polystyrene . The nature of these interactions often involves the formation of covalent bonds, which can influence the reactivity and stability of the compound in biochemical environments.
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been extensively studied. It has been shown to evoke higher vasorelaxant effects in small resistance arteries from spontaneously hypertensive rats compared to its parent compound, beta-nitrostyrene . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it induces dose-dependent bradycardia and hypotension in hypertensive rats, indicating its impact on cardiovascular cell signaling pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It acts as a Michael acceptor, forming covalent bonds with nucleophilic sites on biomolecules . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme involved. Additionally, the compound has been shown to stabilize the parent compound, beta-nitrostyrene, by inserting a methoxy group into the aromatic ring, which enhances its cardiovascular effects .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time have been investigated in laboratory settings. Studies have shown that the compound remains stable under controlled conditions, but its effects can change over time. For instance, the cardiovascular responses to intravenous injection of this compound in hypertensive rats were found to be biphasic, with an initial rapid response followed by a slower, sustained effect . Long-term effects on cellular function have also been observed, indicating the compound’s potential for prolonged biological activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In hypertensive rats, intravenous administration of the compound at doses ranging from 0.03 to 0.5 mg/kg induced dose-dependent bradycardia and hypotension Higher doses were associated with more pronounced cardiovascular effects, while lower doses produced milder responses
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound’s vasorelaxant activity is thought to be mediated through similar mechanisms as described for its parent compound, beta-nitrostyrene . This includes interactions with enzymes involved in nitric oxide signaling and other pathways that regulate vascular tone and blood pressure.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation in specific tissues can affect its biological activity and therapeutic potential. For example, its vasorelaxant effects are likely due to its distribution in vascular tissues, where it can exert its action on smooth muscle cells .
Properties
IUPAC Name |
1-methoxy-4-[(E)-2-nitroethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-13-9-4-2-8(3-5-9)6-7-10(11)12/h2-7H,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQUXSHVQGBODD-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00879773 | |
| Record name | 4-METHOXY-B-NITROSTYRENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00879773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 1-(4-Methoxyphenyl)-2-nitroethylene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032595 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3179-10-0, 5576-97-6 | |
| Record name | 3179-10-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23856 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-METHOXY-B-NITROSTYRENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00879773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-Methoxy-β-nitrostyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHOXY-BETA-NITROSTYRENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(4-Methoxyphenyl)-2-nitroethylene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032595 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
88 °C | |
| Record name | 1-(4-Methoxyphenyl)-2-nitroethylene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032595 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


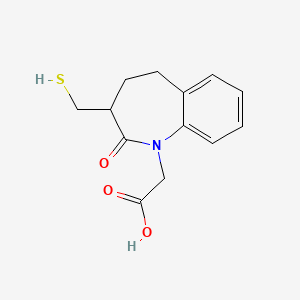

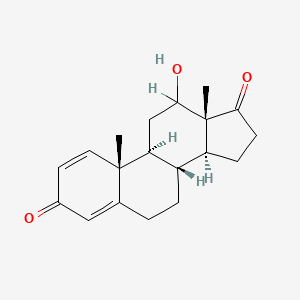

![(5E)-5-[[2-[(4-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)methoxy]phenyl]methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B1199566.png)

![11-(3-methoxypropyl)-3-((tetrahydrofuran-2-yl)methyl)-3H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4(11H)-one](/img/structure/B1199568.png)
![6-(2,5-dimethoxyphenyl)-3-(3-propan-2-yloxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B1199569.png)

![2-[(1,5-Dimethyl-2-benzimidazolyl)amino]ethanol](/img/structure/B1199572.png)
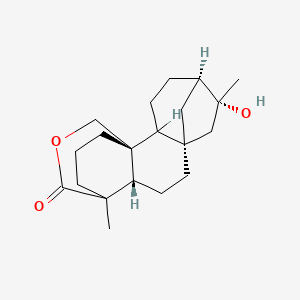
![N,N-dimethyl-N'-[2-[4-[3-(propan-2-ylamino)pyridin-2-yl]piperazine-1-carbonyl]-1H-indol-5-yl]methanimidamide](/img/structure/B1199576.png)
